molecular formula C23H19N3O3S3 B5326508 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione

3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione

Cat. No.: B5326508
M. Wt: 481.6 g/mol
InChI Key: KRXPYMYTXNKEIY-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione is a complex organic compound known for its potential cytotoxic properties. This compound is part of a broader class of thiazolidine-2,4-dione derivatives, which have been extensively studied for their biological activities, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione typically involves multiple steps. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential cytotoxic effects on cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and repair, ultimately inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{5-[(1,3-Diphenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}thiolane-1,1-dione apart is its unique combination of a pyrazole ring with a thiazolidine-2,4-dione moiety, which contributes to its potent cytotoxic activity. This dual functionality allows it to interact with multiple biological targets, enhancing its therapeutic potential .

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S3/c27-22-20(31-23(30)26(22)19-11-12-32(28,29)15-19)13-17-14-25(18-9-5-2-6-10-18)24-21(17)16-7-3-1-4-8-16/h1-10,13-14,19H,11-12,15H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPYMYTXNKEIY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.